5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Overview
Description
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride group, an ethoxy group, and a chlorobenzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzamide, which is then reacted with 2-ethoxybenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and control the pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the benzene ring.
Ethoxybenzenesulfonyl derivatives: Compounds with variations in the ethoxy or sulfonyl chloride groups.
Uniqueness
The presence of both the chlorobenzamido and ethoxybenzenesulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDRDPBHLIDKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373876 | |
Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-88-3 | |
Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 680617-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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